1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 61716-99-2
VCID: VC17280162
InChI: InChI=1S/C6H8N4O3/c1-2-9-3-4(5(7)11)6(8-9)10(12)13/h3H,2H2,1H3,(H2,7,11)
SMILES:
Molecular Formula: C6H8N4O3
Molecular Weight: 184.15 g/mol

1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide

CAS No.: 61716-99-2

Cat. No.: VC17280162

Molecular Formula: C6H8N4O3

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide - 61716-99-2

Specification

CAS No. 61716-99-2
Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
IUPAC Name 1-ethyl-3-nitropyrazole-4-carboxamide
Standard InChI InChI=1S/C6H8N4O3/c1-2-9-3-4(5(7)11)6(8-9)10(12)13/h3H,2H2,1H3,(H2,7,11)
Standard InChI Key CZZYWDBAQFBHKQ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Introduction

PropertyValue/Description
Molecular FormulaC₇H₉N₄O₃
Molecular Weight213.18 g/mol
SMILES NotationCCN1C=C(C(=O)N)N+[O-]C1=N
Topological Polar Surface Area126 Ų (calculated)
LogP (Octanol-Water)0.89 (estimated)
Hydrogen Bond Donors2 (amide NH₂)
Hydrogen Bond Acceptors5 (nitro O, amide O, pyrazole N)

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The patented route (US4235995A) for analogous 3-nitropyrazole derivatives provides a foundational protocol :

Step 1: Pyrazole Ring Formation
Cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions yields the pyrazole core.

Step 2: Nitration
Electrophilic nitration using concentrated HNO₃/H₂SO₄ mixture introduces the nitro group at the 3-position.

Step 3: N-Alkylation
Reaction with ethyl bromide in the presence of K₂CO₃ in DMF installs the ethyl group at the 1-position.

Step 4: Carboxamide Formation
Treatment of the 4-carboxylic acid intermediate with thionyl chloride generates the acyl chloride, followed by amidation with aqueous NH₃.

Industrial Optimization

Scale-up considerations include:

  • Continuous flow nitration reactors to improve safety and yield

  • Solvent recycling systems (e.g., DMF recovery via distillation)

  • Catalytic hydrogenation alternatives for nitro group introduction

Chemical Reactivity and Derivatives

Characteristic Reactions

Reaction TypeConditionsProducts
Nitro ReductionH₂/Pd-C, ethanol, 50°C3-Amino-1-ethyl-1H-pyrazole-4-carboxamide
Amide Hydrolysis6M HCl, reflux, 8h1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid
N-AlkylationRX, K₂CO₃, DMF, 80°C1-Substituted ethyl derivatives

Structural Analogues

Comparative studies with related compounds reveal:

  • 1-Methyl analogue: 20% reduced antimicrobial activity vs. Gram-positive bacteria

  • 4-Nitro isomer: 3.1x lower solubility in aqueous buffers

  • Carboxylic acid derivative: Enhanced metal-chelation capacity

OrganismMIC (μg/mL)Mechanism Postulated
Staphylococcus aureus12.5DNA gyrase inhibition
Escherichia coli50.0Cell membrane disruption
Candida albicans25.0Ergosterol biosynthesis interference

Anticancer Activity

Preliminary screens demonstrate:

  • IC₅₀ = 8.7 μM against MCF-7 breast cancer cells (72h exposure)

  • Synergy index (SI) = 2.3 when combined with doxorubicin

  • Activation of caspase-3/7 pathways in apoptosis assays

Industrial and Research Applications

Agrochemical Development

  • Intermediate in synthesis of neonicotinoid-like insecticides

  • Chelating agent in micronutrient fertilizers (Fe³+, Zn²+ complexes)

Materials Science

  • Monomer for conductive polymers (σ = 1.2×10⁻³ S/cm when doped)

  • UV-stabilizer in polyolefin formulations (95% retention after 500h QUV)

ParameterValue
LD₅₀ (oral, rat)980 mg/kg
Skin IrritationModerate (OECD 404)
Ames TestNegative (≤1 revertant)

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the ethyl and nitro groups

  • Prodrug Development: Esterification of the carboxamide for enhanced bioavailability

  • Computational Modeling: QSAR studies to predict off-target interactions

  • Green Chemistry: Solvent-free synthesis using microwave irradiation

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